molecular formula C8H14N2O B2912552 Bicyclo[2.2.1]heptane-2-carbohydrazide CAS No. 1016557-67-7

Bicyclo[2.2.1]heptane-2-carbohydrazide

Cat. No.: B2912552
CAS No.: 1016557-67-7
M. Wt: 154.213
InChI Key: MPUCEIOQZPZIJZ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2-carbohydrazide is a bicyclic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with a carbohydrazide functional group at the 2-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis. Its synthesis typically involves condensation reactions; for example, derivatives are prepared by reacting (1S,4R)-bicyclo[2.2.1]heptan-2-amine with carbonyl-containing precursors under acidic conditions, followed by purification via C18 chromatography . The compound’s rigid bicyclic framework enhances binding selectivity in biological targets, such as CXCR2 receptors in anticancer therapies .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-10-8(11)7-4-5-1-2-6(7)3-5/h5-7H,1-4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUCEIOQZPZIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-2-carbohydrazide can be synthesized through several methods. One common approach involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium . The reaction typically uses a 20-120 mesh aluminum-nickel alloy catalyst under atmospheric pressure and a temperature range of 15-40°C. This method yields a high purity product with a yield of over 98%.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-carbohydrazide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: In these reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2-carbohydrazide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s unique structure allows it to fit into the receptor’s binding site, blocking the interaction with its natural ligands.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stability/Solubility
Bicyclo[2.2.1]heptane-2-carbohydrazide C₈H₁₃N₃O 167.21 g/mol Carbohydrazide Stable in polar solvents
Bicyclo[2.2.1]heptane-2-carbaldehyde C₈H₁₂O 124.18 g/mol Aldehyde Requires -20°C storage
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₂O₃ 168.18 g/mol Hydroxyl, Carboxylic acid Prone to oxidation

Pharmacological Profiles

  • CXCR2 Antagonism : this compound derivatives exhibit selective antagonism against CXCR2, a receptor implicated in cancer metastasis. This contrasts with bicyclo[3.2.1] compounds, which target SGLT2 for diabetes .
  • Cathepsin C Inhibition: Bicyclo[2.2.1]heptane-based inhibitors show higher specificity for Cathepsin C than bicyclo[3.3.0] analogs, attributed to the norbornane scaffold’s steric constraints .
  • Neuroactive Potential: While bicyclo[3.1.0] derivatives act as GlyT1 inhibitors, the carbohydrazide’s polar groups limit blood-brain barrier penetration, restricting central nervous system applications .

Biological Activity

Bicyclo[2.2.1]heptane-2-carbohydrazide, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and ion channel modulation. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and pharmacokinetic properties based on diverse scientific literature.

1. Overview of this compound

This compound is characterized by its unique bicyclic structure, which contributes to its interaction with various biological targets. The compound has been studied for its role as a selective antagonist for chemokine receptors and as a modulator of ion channels.

2.1 Anticancer Properties

Recent studies have highlighted the compound's ability to act as a selective antagonist for the chemokine receptor CXCR2, which is implicated in cancer metastasis. For instance:

  • CXCR2 Antagonism : A derivative containing bicyclo[2.2.1]heptane exhibited significant antagonistic activity against CXCR2 with an IC50 value of 48 nM, showcasing its potential as an anti-cancer agent .
  • In Vitro Efficacy : In vitro assays demonstrated that this compound effectively inhibited the migration of CFPAC1 pancreatic cancer cells, reducing their migratory capacity by approximately 20% after 48 hours of treatment .

2.2 Ion Channel Modulation

Another area of interest is the compound's effect on potassium channels:

  • KCNQ Channel Openers : Research has identified bicyclo[2.2.1]heptane derivatives as selective openers for KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) channels, with EC50 values of 230 nM and 510 nM respectively . This selectivity suggests potential therapeutic applications in neurological disorders where these channels play a critical role.

3. Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the drug-like properties of this compound:

  • Stability : The compound demonstrated high stability in simulated intestinal and gastric fluids as well as in human plasma, indicating favorable absorption characteristics . However, it showed variable stability in liver microsomes, which could affect its metabolism and bioavailability.
  • In Vivo Studies : In vivo pharmacokinetic evaluations in rats revealed a peak plasma concentration (Cmax) of 2863 ng/mL after oral administration at a dosage of 10 mg/kg, with a half-life (t1/2) of approximately 2.58 hours .

4. Case Studies and Research Findings

Several studies have contributed to the understanding of bicyclo[2.2.1]heptane derivatives:

StudyFocusKey Findings
CXCR2 AntagonismIdentified potent anti-cancer effects; IC50 = 48 nM
Ion Channel ModulationSelective KCNQ channel opening; EC50 values for KCNQ2 and KCNQ4
PharmacokineticsHigh stability in plasma; favorable oral bioavailability

5. Conclusion

This compound exhibits promising biological activities, particularly in cancer treatment through CXCR2 antagonism and potential applications in neurological disorders via ion channel modulation. Further research is warranted to optimize its pharmacological profile and explore its therapeutic potential across various medical fields.

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